molecular formula C9H6F2O2 B1426129 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene CAS No. 944950-67-8

4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene

Cat. No.: B1426129
CAS No.: 944950-67-8
M. Wt: 184.14 g/mol
InChI Key: GFTUYHBPDJBUON-UHFFFAOYSA-N
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Description

4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene is a chemical compound that belongs to the class of oxirenochromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the cyclization of a fluorinated chromene derivative using a suitable oxidizing agent . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution reactions can produce a variety of functionalized chromenes .

Scientific Research Applications

4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-4-1-2-5(11)8-7(4)9-6(13-9)3-12-8/h1-2,6,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTUYHBPDJBUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=C(C=CC(=C3O1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5,8-Difluoro-2H-chromene (35 g, 0.21 mole) was dissolved in 500 ml DCM and MCPBA (77%, 93 g, 0.42 mole) was added. The reaction was stirred at room temperature for 30 minutes. 50 g Na2S2O3 in 500 ml water was added to quench the reaction. The organic layer washed with 2N NaOH solution (2×500 ml), brine (200 ml), dried over Na2SO4 and concentrated. The residue was recrystallized from EtOAc/Hexane solution to give rise to 21.6 g pure product. The residue from mother liquor was purified by column chromatography (EtOAc/hexane from 0/100 to 25/75 in 55 minute, additional 1.4 g obtained). Total Yield: 23 g, 60%. 1H NMR (CDCl3 400 MHz δ 7.00 (m, 1H), 6.63 (m, 1H), 4.67 (d, J=12.4 Hz, 1H), 4.27 (m, 2H), 3.84 (d, J=4.4 Hz, 1H).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Reactant of Route 2
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Reactant of Route 3
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Reactant of Route 4
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Reactant of Route 5
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Reactant of Route 6
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene

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